Duocarmycin MA -

Duocarmycin MA

Catalog Number: EVT-1773472
CAS Number:
Molecular Formula: C34H31ClN4O5
Molecular Weight: 611.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Duocarmycin MA is a naturally occurring antitumor antibiotic compound. [] It belongs to a class of compounds known as the duocarmycins, which are characterized by their potent cytotoxicity and unique mechanism of action. [] Duocarmycin MA is of significant interest to scientific research due to its potential applications in cancer therapy and as a tool for studying DNA alkylation. []

Future Directions
  • Improving its pharmacological properties: Developing analogs with improved pharmacological properties, such as increased solubility, stability, and reduced toxicity, will be crucial for its clinical translation. []
  • Exploring targeted delivery strategies: Conjugating Duocarmycin MA to specific antibodies or ligands can enhance its delivery to tumor cells, improving its efficacy and reducing off-target effects. []
  • Understanding its mechanism of resistance: Investigating the mechanisms by which cancer cells develop resistance to Duocarmycin MA can guide the development of strategies to overcome resistance and improve its long-term effectiveness. []
  • Expanding its application in chemical biology: The unique reactivity of Duocarmycin MA can be further explored for applications beyond cancer therapy, such as developing novel DNA-modifying agents for research and biotechnology purposes. []

Duocarmycin SA

Compound Description: Duocarmycin SA [] is a naturally occurring antibiotic isolated from Streptomyces sp. DO-113. It exhibits potent antitumor activity, with an IC50 value in the picomolar range against mouse L1210 leukemia cells. This activity arises from its ability to alkylate N-3 of adenine in the DNA minor groove. Importantly, Duocarmycin SA [] demonstrates high solvolytic stability compared to other members of its class, contributing to its efficacy and reduced delayed toxicity.

Relevance: Duocarmycin SA [] shares the same pharmacophore with Duocarmycin MA: the cyclopropapyrroloindol-4-one (CPI) unit. This structural similarity is responsible for their similar biological activity, specifically the alkylation of DNA in the minor groove.

seco-CI Subunit

Compound Description: The seco-CI subunit, also known as 1,2,8,8a-tetrahydrocyclopropapyrroloindol-4-one (CPI) [], represents the core pharmacophore of the duocarmycin family, including Duocarmycin MA. Its cytotoxic potency directly correlates with its solvolytic stability.

Relevance: The seco-CI subunit [] is a crucial structural component of Duocarmycin MA. It embodies the minimum pharmacophore responsible for the antitumor activity of the duocarmycin class.

3-Chloromethyl-6-hydroxyindoline

Compound Description: 3-Chloromethyl-6-hydroxyindoline [] serves as a precursor to the seco-CI subunit. It represents a seco form, lacking the crucial cyclopropane ring of the active pharmacophore.

Relevance: 3-Chloromethyl-6-hydroxyindoline [] is a key intermediate in the synthesis of the seco-CI subunit [] and, ultimately, Duocarmycin MA. Cyclization of this compound is necessary to form the active CPI pharmacophore found in Duocarmycin MA.

Spirocyclic 1,2,7,7a-tetrahydrocycloprop[b]indol-4-one

Compound Description: Spirocyclic 1,2,7,7a-tetrahydrocycloprop[b]indol-4-one, often referred to as CI [], represents another synthetic analog designed to mimic the activity of Duocarmycin SA [].

Relevance: While not explicitly stated as a direct analogue of Duocarmycin MA, the CI compound [] falls under the same category of synthetic derivatives designed to mimic the duocarmycin pharmacophore. It highlights the ongoing efforts in developing novel analogs with improved efficacy and reduced toxicity.

Indole C5-O-Substituted seco-Duocarmycin Analogs

Compound Description: These synthetic analogs are derived from the seco-CI subunit and feature various substituents on the C5-oxygen of the indole ring []. Examples include 5-hydroxy-, 5-O-methylsulfonyl, 5-O-aminosulfonyl, 5-O-(N,N-dimethylaminosulfonyl)- and 5-O-benzyl-1H-indole-2-carboxylic acid derivatives []. Notably, compounds with small sulfonyl groups (e.g., 5-O-methylsulfonyl and 5-O-aminosulfonyl) exhibited cytotoxic activities comparable to doxorubicin.

Relevance: These compounds are structurally related to Duocarmycin MA as they are designed based on the seco-CI subunit [], which forms the core of the Duocarmycin pharmacophore. The exploration of different C5-O substituents highlights the ongoing efforts to fine-tune the activity and properties of Duocarmycin MA analogs.

Overview

Duocarmycin MA is a synthetic derivative of the naturally occurring duocarmycin compounds, which are known for their potent cytotoxic properties against cancer cells. These compounds function primarily as DNA alkylators, targeting the minor groove of DNA and leading to cell death through the disruption of DNA replication and transcription processes. The development of Duocarmycin MA has been driven by the need for more effective cancer therapies, particularly in the context of targeted drug delivery systems such as antibody-drug conjugates.

Source and Classification

Duocarmycin MA falls under the classification of DNA-alkylating agents. It is part of a broader class of compounds derived from the natural product CC-1065, which was isolated in 1978. The structural modifications made to create Duocarmycin MA enhance its efficacy and specificity for cancer cells, making it a candidate for further clinical development. The compound has been studied extensively in preclinical models, demonstrating significant antitumor activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Duocarmycin MA typically involves several key steps:

  1. Solid Phase Synthesis: The initial step often incorporates the DSA (Duocarmycin SA) subunit onto a solid support, allowing for the attachment of various peptide moieties at the C-terminus. This method facilitates the generation of a diverse library of analogues with different biological activities .
  2. Separation Techniques: The racemic DSA subunit can be separated into its enantiomers using supercritical fluid chromatography, providing pure compounds for further study .
  3. Reactions Involved: The synthesis may involve regioselective reactions where conditions are optimized to favor specific amine substituents on the compound's structure. For instance, Fmoc protection strategies are employed to ensure selective reactions occur at desired sites .
  4. Yield Optimization: Various reaction conditions, including temperature and solvent choice, are optimized to maximize yield while minimizing side reactions. For example, certain prodrugs have been synthesized with yields ranging from 35% to 65% depending on the specific conditions used .
Molecular Structure Analysis

Duocarmycin MA features a complex molecular structure that includes:

  • Alkylation Motif: The core structure typically contains an activated cyclopropane ring that serves as an electrophilic center for DNA alkylation.
  • Peptide Moiety: Variations in the peptide side chains can significantly influence the compound's binding affinity and biological activity.
  • Functional Groups: The presence of various functional groups such as amines or carboxylic acids can enhance solubility and reactivity.

The precise molecular formula and structural data are often detailed in chemical databases or patent filings, providing insights into its potential interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Duocarmycin MA undergoes several critical chemical reactions:

  1. DNA Alkylation: The primary reaction involves the alkylation of adenine residues in DNA, which occurs through reversible binding to the minor groove. This interaction is highly selective and dependent on the compound's structural features .
  2. Prodrug Activation: Some derivatives are designed as prodrugs that require metabolic activation to release the active duocarmycin moiety within cancer cells. This strategy aims to reduce systemic toxicity while enhancing localized therapeutic effects .
  3. Stability Studies: Investigations into the stability of various derivatives under physiological conditions reveal differences in reactivity based on electronic properties and steric hindrance associated with functional groups .
Mechanism of Action

The mechanism by which Duocarmycin MA exerts its cytotoxic effects involves:

  1. Minor Groove Binding: The compound preferentially binds to the minor groove of DNA, leading to conformational changes that prevent proper replication and transcription .
  2. Adenine Alkylation: Alkylation predominantly occurs at the N3 position of adenine bases, forming covalent adducts that disrupt normal base pairing and lead to apoptosis in rapidly dividing cancer cells .
  3. Cell Cycle Disruption: By interfering with DNA replication, Duocarmycin MA induces cell cycle arrest, particularly in phases where DNA synthesis occurs.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Duocarmycin MA exhibits several notable physical and chemical properties:

  • Solubility: The solubility profile can vary significantly based on structural modifications; many derivatives are designed to enhance aqueous solubility for better bioavailability.
  • Stability: Stability under physiological conditions is critical; many derivatives have been optimized for stability against hydrolysis or metabolic degradation.
  • Molecular Weight: The molecular weight typically falls within a range conducive to cellular uptake but varies based on specific structural modifications.

Relevant data regarding these properties can often be found in scientific literature detailing pharmacokinetic studies or stability assessments .

Applications

Scientific Uses

Duocarmycin MA has several promising applications:

  1. Cancer Therapy: As a potent cytotoxic agent, it is being explored for use in various cancer therapies, particularly in forms that allow targeted delivery through antibody-drug conjugates .
  2. Research Tool: Its unique mechanism makes it a valuable tool for studying DNA repair mechanisms and cellular responses to DNA damage.
  3. Prodrug Development: Ongoing research into prodrug formulations aims to improve therapeutic indices by targeting drug activation specifically within tumor microenvironments .
Introduction to Duocarmycin MA

Historical Discovery and Isolation from Streptomyces spp.

The discovery of duocarmycin MA represents a significant milestone in the exploration of natural product antitumor antibiotics derived from soil bacteria. This potent compound was first isolated during systematic screening efforts for novel cytotoxic agents from Streptomyces strains found in Japanese ecosystems. Researchers collected soil samples from geographically distinct pristine locations, including the foothills of Mt. Fuji and near the Rokkakudo temple in Kyoto, recognizing that undisturbed environments might harbor unique microbial biosynthetic capabilities [1] [2]. The initial isolation procedures involved complex cultivation of microorganisms followed by multi-step extraction and purification processes to separate the bioactive components from fermentation broths. Early production faced significant challenges due to the inherent instability of natural duocarmycins in culture media, necessitating optimized fermentation conditions to achieve viable yields [2]. Unlike earlier duocarmycins such as duocarmycin A, which rapidly degraded into halogenated seco-compounds, duocarmycin MA demonstrated superior stability during production, facilitating its isolation and characterization [2]. This stability advantage made duocarmycin MA a more practical candidate for further investigation compared to its more labile counterparts, positioning it as a valuable addition to the duocarmycin family.

Table 1: Key Duocarmycin Compounds and Their Discovery Timeline

CompoundDiscovery YearProducing StrainSource Location
Duocarmycin A1988Streptomyces DO-88Mt. Fuji foothills
Duocarmycin SA1990Streptomyces DO-113Rokkakudo temple, Kyoto
Duocarmycin MAPost-1991Improved Streptomyces strainsOptimized fermentation

Classification Within the Duocarmycin Family and Structural Analogues

Duocarmycin MA belongs to a highly potent class of bicyclic alkylating agents characterized by a distinctive molecular architecture featuring three critical functional subunits: (1) a DNA-binding unit that confers sequence specificity, (2) a subunit-linking amide that positions the molecule within the DNA helix, and (3) an alkylating unit responsible for covalent DNA modification [1] [5]. This compound shares the core structural motif of the duocarmycins—a spirocyclopropylcyclohexadienone (cyclopropapyrroloindole, CPI) system that undergoes activation upon DNA binding. The molecule's exceptional cytotoxicity stems from its ability to alkylate adenine residues at the N3 position within the minor groove of AT-rich DNA sequences, causing irreversible DNA damage that disrupts replication and transcription [1] [5]. Unlike conventional alkylating agents that primarily target guanine bases, duocarmycin MA's preference for adenine represents a unique mechanism that may bypass common resistance mechanisms associated with guanine-targeting agents like temozolomide [1]. The structural stability of duocarmycin MA is attributed to its vinylogous amide system, which protects the reactive cyclopropane ring until the compound undergoes a binding-induced conformational change within the DNA minor groove [5]. This sophisticated target-based activation mechanism ensures that the compound remains relatively inert until reaching its biological target, minimizing off-target effects and contributing to its extraordinary potency at picomolar concentrations.

Table 2: Structural and Biological Features of Key Duocarmycin Analogues

CompoundCore StructureAlkylation SpecificityRelative PotencyStability Profile
Duocarmycin ACPIAdenine N3HighLow (forms seco-compounds)
Duocarmycin SACPIAdenine N3Very highModerate
Duocarmycin MAModified CPIAdenine N3ExtremeHigh
CC-1065CPIAdenine N3ExtremeModerate
YatakemycinCPIAdenine N3ExtremeModerate

Evolutionary Significance in Natural Product Drug Discovery

The discovery and optimization of duocarmycin MA exemplifies the critical role of natural products in advancing oncology therapeutics, particularly in overcoming resistance mechanisms associated with conventional chemotherapeutic agents. As cancer cells increasingly develop resistance to first-line DNA-targeting agents through enhanced DNA repair mechanisms (e.g., elevated MGMT expression conferring temozolomide resistance), duocarmycin MA's distinct mechanism offers a promising alternative approach [1]. The evolutionary significance of duocarmycin MA extends beyond its intrinsic cytotoxicity to its role as a structural template for developing targeted delivery systems. Its molecular architecture has been strategically exploited in antibody-drug conjugate (ADC) development, where it serves as a payload in compounds like MDX-1203 targeting CD70-overexpressing cancers [4]. In ADCs, duocarmycin MA is conjugated via specialized linkers that often incorporate additional activation requirements, such as carboxyesterase-mediated deprotection, providing an extra layer of tumor selectivity [4]. Modern drug development has focused on addressing the compound's systemic toxicity through innovative prodrug strategies, including glucuronide derivatives designed for tumor-selective activation by β-glucuronidase in the tumor microenvironment [4]. These approaches significantly enhance the therapeutic index by minimizing off-target effects while maximizing tumor-specific payload delivery. Recent patent literature reveals continued structural innovation around the duocarmycin scaffold, with novel analogues featuring modified indole systems, alternative cyclopropane activating groups, and optimized linker chemistry for ADC applications [7]. The ongoing exploration of duocarmycin MA's structure-activity relationships exemplifies how natural products continue to inspire advanced therapeutic design in the precision oncology era.

Table 3: Advanced Delivery Systems Utilizing Duocarmycin Analogues

Delivery PlatformTargetActivation MechanismTherapeutic Advantage
MDX-1203 ADCCD70Lysosomal protease cleavage + carboxyesteraseSelective targeting of renal cell carcinoma and NHL
Glucuronide prodrugTumor microenvironmentβ-Glucuronidase cleavageTumor-selective activation
Adenovirus-directed enzyme prodrug therapySolid tumorsViral delivery of β-glucuronidase + prodrugComplete tumor remission in preclinical models

Properties

Product Name

Duocarmycin MA

IUPAC Name

tert-butyl N-[4-[[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-6-yl]carbamoyl]phenyl]carbamate

Molecular Formula

C34H31ClN4O5

Molecular Weight

611.1 g/mol

InChI

InChI=1S/C34H31ClN4O5/c1-34(2,3)44-33(43)37-22-11-8-19(9-12-22)31(41)36-23-13-10-20-14-27(38-26(20)15-23)32(42)39-18-21(17-35)30-25-7-5-4-6-24(25)29(40)16-28(30)39/h4-16,21,38,40H,17-18H2,1-3H3,(H,36,41)(H,37,43)/t21-/m1/s1

InChI Key

MZXQBIDDBQCHFP-OAQYLSRUSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=C(N3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=C(N3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=C(N3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)O)CCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.